4-Amino-2-methylthio-5-nitrothiazole

Catalog No.
S1897601
CAS No.
127346-42-3
M.F
C4H5N3O2S2
M. Wt
191.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-methylthio-5-nitrothiazole

CAS Number

127346-42-3

Product Name

4-Amino-2-methylthio-5-nitrothiazole

IUPAC Name

2-methylsulfanyl-5-nitro-1,3-thiazol-4-amine

Molecular Formula

C4H5N3O2S2

Molecular Weight

191.2 g/mol

InChI

InChI=1S/C4H5N3O2S2/c1-10-4-6-2(5)3(11-4)7(8)9/h5H2,1H3

InChI Key

ZPCLHYJMLDEAHT-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(S1)[N+](=O)[O-])N

Canonical SMILES

CSC1=NC(=C(S1)[N+](=O)[O-])N

The exact mass of the compound 4-Amino-2-methylthio-5-nitrothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-2-methylthio-5-nitrothiazole (CAS 127346-42-3) is a highly functionalized heterocyclic building block characterized by a planar thiazole core substituted with a 4-amino group, a 2-methylthio group, and a 5-nitro group[1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as an advanced precursor for antiprotozoal agents, antibacterial therapeutics, and disperse azo dyes [2]. Its procurement value is driven by its unique substitution pattern, which provides orthogonal reactive sites—specifically, the electron-withdrawing 5-nitro group strongly activates the 2-methylthio position for nucleophilic aromatic substitution (SNAr), while the 4-amino group remains available for acylation or diazotization [3]. This makes it a superior starting material compared to simpler thiazoles when complex, multi-substituted heterocyclic scaffolds are required [4].

Substituting 4-Amino-2-methylthio-5-nitrothiazole with the more common baseline analog, 2-amino-5-nitrothiazole (CAS 121-66-4), fundamentally alters the synthetic pathway and process efficiency . The baseline compound lacks the 2-methylthio leaving group, meaning that functionalization at the C-2 position requires hazardous and low-yielding diazotization (Sandmeyer-type) reactions that emit toxic nitrogen oxide fumes[1]. Furthermore, the amino group in the baseline is at the 2-position rather than the 4-position, completely changing the regiochemistry of downstream products [2]. Attempting to use alternative leaving groups also fails in many workflows, as the methylthio group can be selectively oxidized to a sulfoxide or sulfone to precisely control the timing of SNAr displacement during complex multi-step syntheses, a feature absent in generic structural analogs [3].

Nucleophilic Substitution (SNAr) Efficiency at C-2

The presence of the 2-methylthio group, highly activated by the para-like 5-nitro group, provides a highly efficient leaving group for SNAr reactions compared to the baseline 2-amino-5-nitrothiazole [1]. Direct displacement of the methylthio group by amines or alkoxides typically proceeds with high yields (>75%) under mild conditions[2]. In contrast, achieving C-2 substitution on 2-amino-5-nitrothiazole requires a two-step diazotization-displacement sequence, which often suffers from poor yields (<50%) and generates toxic nitrogen oxide fumes, making the methylthio derivative significantly more process-friendly for large-scale procurement .

Evidence DimensionC-2 Substitution Yield and Process Steps
Target Compound Data>75% yield via direct 1-step SNAr displacement
Comparator Or Baseline2-Amino-5-nitrothiazole: <50% yield via 2-step diazotization
Quantified Difference>25% absolute yield improvement and elimination of hazardous diazotization
ConditionsStandard SNAr conditions vs. Sandmeyer-type reaction

Eliminating hazardous diazotization steps while increasing yield directly reduces manufacturing costs and improves safety for industrial scale-up.

Orthogonal Reactivity for Late-Stage Diversification

4-Amino-2-methylthio-5-nitrothiazole offers orthogonal reactivity that is absent in simpler analogs like 2-amino-5-nitrothiazole [1]. The 4-amino group can be selectively acylated or alkylated without affecting the 2-methylthio group [2]. Subsequently, the 2-methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into an exceptional leaving group for late-stage diversification via nucleophilic attack [3]. This precise control over reaction sequencing is impossible with the baseline comparators, which lack dual distinct functional handles.

Evidence DimensionOrthogonal Functionalization Handles
Target Compound DataTwo distinct handles (4-amino for acylation, 2-methylthio for SNAr)
Comparator Or Baseline2-Amino-5-nitrothiazole: Single handle (2-amino)
Quantified DifferenceEnables independent, sequential functionalization of two ring positions
ConditionsMulti-step heterocyclic scaffold synthesis

Procuring a dual-handle precursor eliminates the need for complex protecting-group strategies, shortening synthetic routes for proprietary drug candidates.

Solubility and Processability in Organic Solvents

The substitution of a primary amine with a methylthio group at the 2-position significantly alters the lipophilicity and solvent compatibility of the thiazole core . While 2-amino-5-nitrothiazole is highly polar and often requires high-boiling, difficult-to-remove solvents like DMF or DMSO for homogeneous reactions, 4-Amino-2-methylthio-5-nitrothiazole exhibits improved solubility in standard, volatile organic solvents such as dichloromethane (DCM) and ethyl acetate [1]. This enhanced solubility profile facilitates easier workups, extractions, and crystallizations during industrial processing.

Evidence DimensionProcess Solvent Compatibility
Target Compound DataSoluble in standard volatile organics (e.g., DCM, EtOAc)
Comparator Or Baseline2-Amino-5-nitrothiazole: Requires highly polar solvents (e.g., DMF, DMSO)
Quantified DifferenceEnables use of lower-boiling solvents, reducing energy costs during solvent removal
ConditionsStandard laboratory and industrial reaction concentrations (0.1 - 1.0 M)

Improved solubility in volatile solvents drastically reduces downstream processing time and energy consumption during solvent evaporation.

Synthesis of Next-Generation Antiprotozoal Therapeutics

Due to the established efficacy of the nitrothiazole pharmacophore against anaerobic and microaerophilic pathogens, 4-Amino-2-methylthio-5-nitrothiazole is the ideal precursor for developing novel antiprotozoal and antitubercular agents [1]. Its orthogonal handles allow for the rapid generation of structure-activity relationship (SAR) libraries via selective C-4 amidation and C-2 SNAr displacement [2].

Manufacturing of Advanced Disperse Azo Dyes

In the dye industry, the 4-amino group can be utilized for diazotization and subsequent coupling to aromatic systems to form highly conjugated azo dyes [2]. The presence of the 2-methylthio group acts as an auxochrome, shifting the absorption maximum (bathochromic shift) compared to unsubstituted or 2-amino analogs, making it highly valuable for formulating specific color profiles in textile and polymer dyeing [3].

Development of Thiazole-Based Kinase Inhibitors

For pharmaceutical procurement focused on oncology or antiviral therapies, this compound serves as a rigid, highly functionalized core for kinase inhibitor design [4]. The ability to selectively oxidize the 2-methylthio group to a sulfoxide allows process chemists to perform late-stage nucleophilic substitutions with complex amines, a critical step in optimizing the pharmacokinetic properties of the final drug candidate [3].

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-2-methylthio-5-nitrothiazole

Dates

Last modified: 08-16-2023

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